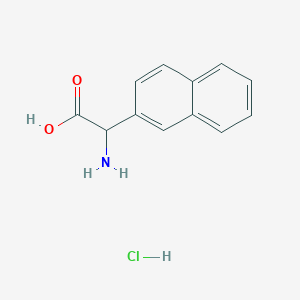

4-Amino-6-nitroresorcinol hydrochloride

Übersicht

Beschreibung

4-Amino-6-nitroresorcinol hydrochloride is a synthetic chemical compound . It is used for research and development purposes and is not intended for medicinal, household, or other uses . It is known to be an inhibitor of the meta-cleavage dioxygenase enzyme isolated from cell extracts of Bordetella sp. strain 10d .

Synthesis Analysis

The preparation of 4-amino-6-nitroresorcinol hydrochloride involves the use of 4,6-dinitroresorcinol as a raw material. The process does not require any expensive catalysts. The single reduction of two nitros is conveniently controlled, avoiding the generation of by-products of 4,6-diamino resorcinol .Molecular Structure Analysis

The molecular formula of 4-Amino-6-nitroresorcinol hydrochloride is C6H7ClN2O4 . The average mass is 206.58 g/mol .Chemical Reactions Analysis

The 4-amino-6-nitroresorcinol hydrochloride is used for preparing the front body of a poly phenylene benzodioxazole AB type novel monomer, namely 5-nitryl-6-hydroxy-2- (para-methoxycarbonylphenyl) benzoxazolyl .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Amino-6-nitroresorcinol hydrochloride include its molecular formula (C6H7ClN2O4), molecular weight (206.58 g/mol), and its use in research and development .Wissenschaftliche Forschungsanwendungen

Preparation of Polyphenylene Benzodioxazole Monomer

4-Amino-6-nitroresorcinol hydrochloride is used for preparing the front body of a polyphenylene benzodioxazole AB type novel monomer, namely 5-nitryl-6-hydroxy-2- (para-methoxycarbonylphenyl) benzoxazolyl . This monomer has high stability and prepared PBO molecular weight, gas interference avoidance and dissolvability increase of the novel monomer in PPA .

High-Performance Fiber Production

The compound plays a crucial role in the production of high-performance fibers. It is used in the synthesis of polyparaphenylene benzene and the new monomeric precursor of two oxazole AB types . This is particularly important in the production of Zylon, a type of organic-inorganic fiber .

Catalyst-Free Preparation

4,6-dinitroresorcinol is used as a raw material to prepare the 4-amino-6-nitryl resorcinol, and any expensive catalysts are not needed . The single reduction of the two nitryls is conveniently controlled, and the generation of by-products of 4,6-diamino resorcinol is avoided .

Industrial Production

The preparation of 4-amino-6-nitroresorcinol hydrochloride has the advantages of convenient operation, effective application, and clean industrial production realization . Recovered alcohol solvents can be circularly used after rectification .

Synthesis of Key Intermediates

The optimized process for synthesis of 4-amino-6-nitroresorcinol hydrochloride yields high-purity, stable ANR.HCl with excellent stability and selectivity . This makes it a key intermediate for poly(p-phenylene-2,6-benzobi .

Research and Development

The compound is also extensively used in research and development, particularly in the field of material science. Its unique properties make it an ideal candidate for exploring new applications and developing innovative materials .

Wirkmechanismus

Safety and Hazards

When handling 4-Amino-6-nitroresorcinol hydrochloride, it is advised to avoid dust formation, breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation. Remove all sources of ignition and evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Zukünftige Richtungen

The 4-amino-6-nitroresorcinol hydrochloride is used for preparing the front body of a poly phenylene benzodioxazole AB type novel monomer, which has the characteristics of high stability and prepared PBO molecular weight, gas interference avoidance, and dissolvability increase of the novel monomer in PPA . This suggests potential future directions in the field of high-performance fiber production.

Eigenschaften

IUPAC Name |

4-amino-6-nitrobenzene-1,3-diol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O4.ClH/c7-3-1-4(8(11)12)6(10)2-5(3)9;/h1-2,9-10H,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXFGTUHRHMFGMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1[N+](=O)[O-])O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20647537 | |

| Record name | 4-Amino-6-nitrobenzene-1,3-diol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20647537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-6-nitroresorcinol hydrochloride | |

CAS RN |

883566-55-0 | |

| Record name | 4-Amino-6-nitrobenzene-1,3-diol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20647537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B1292643.png)

![5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B1292644.png)

![3-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1292645.png)

![6-Methyl-1H-pyrrolo[2,3-b]pyridin-3-amine](/img/structure/B1292646.png)

![4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B1292650.png)

![4-bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1292654.png)

![5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B1292657.png)